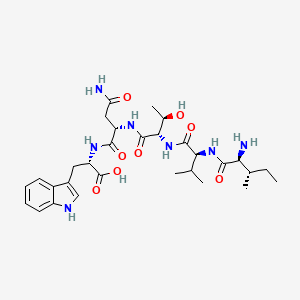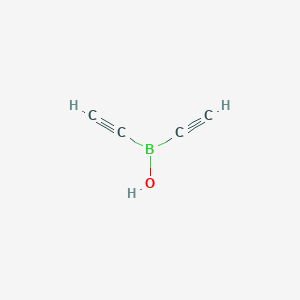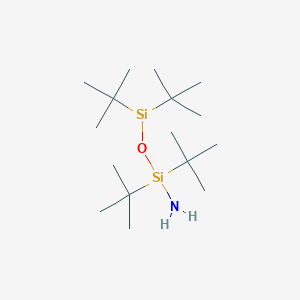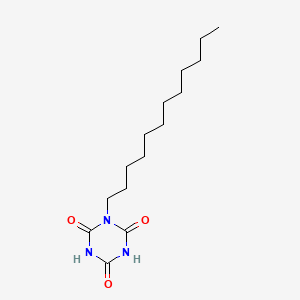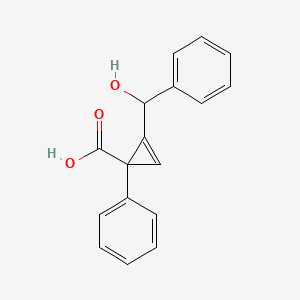![molecular formula C34H20N2S8 B14218345 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine CAS No. 568572-56-5](/img/structure/B14218345.png)
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine is a complex organic compound characterized by multiple thiophene and pyridine rings connected through disulfide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine typically involves multiple steps, starting with the preparation of intermediate thiophene and pyridine derivatives. The key steps include:
Formation of Thiophene Derivatives: Thiophene derivatives are synthesized through various methods such as the Paal-Knorr synthesis or the Gewald reaction.
Coupling Reactions: The thiophene rings are coupled using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Stille coupling.
Disulfide Linkage Formation: The disulfide bonds are introduced through oxidative coupling reactions using reagents like iodine or hydrogen peroxide.
Final Assembly: The pyridine rings are incorporated through additional coupling reactions, and the final compound is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient coupling reactions and large-scale chromatographic systems for purification.
Chemical Reactions Analysis
Types of Reactions
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized thiophene or pyridine derivatives.
Scientific Research Applications
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine has several scientific research applications:
Materials Science: Used in the development of conductive polymers and organic semiconductors due to its conjugated system.
Chemistry: Serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine depends on its specific application. In biological systems, it may interact with cellular components through its thiophene and pyridine rings, potentially disrupting cellular processes or signaling pathways. The disulfide linkages may also play a role in redox reactions within cells, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,2’-bithiophene and 2,5-dibromothiophene share structural similarities.
Pyridine Derivatives: Compounds like 4,4’-bipyridine and 2,2’-bipyridine are structurally related.
Uniqueness
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine is unique due to its multiple thiophene and pyridine rings connected through disulfide linkages, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Properties
CAS No. |
568572-56-5 |
|---|---|
Molecular Formula |
C34H20N2S8 |
Molecular Weight |
713.1 g/mol |
IUPAC Name |
4-[5-[5-[5-[[5-[5-(5-pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine |
InChI |
InChI=1S/C34H20N2S8/c1-3-25(37-23(1)21-13-17-35-18-14-21)27-5-7-29(39-27)31-9-11-33(41-31)43-44-34-12-10-32(42-34)30-8-6-28(40-30)26-4-2-24(38-26)22-15-19-36-20-16-22/h1-20H |
InChI Key |
NIKANBTUSUQIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)SSC5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=NC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
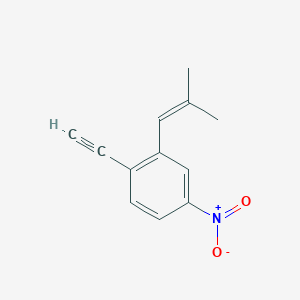
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)


